N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to inhibit phosphatidylinositol 3-kinase (pi3k) and histone deacetylase (hdac) . These targets play crucial roles in cellular signaling networks and are often implicated in cancer .
Mode of Action
Similar compounds have been shown to induce multiple epigenetic modifications affecting signaling networks . This suggests that N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pi3k and hdac, potential targets of this compound, are involved in numerous cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
Similar compounds have been reported to show potent antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
N-[4-[[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)22-16-4-2-14(3-5-16)18-12-23-10-11-27-19(23)21-18/h2-9,12,22H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQYRJWMNAZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.